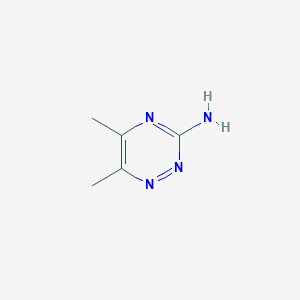

3-Amino-5,6-dimethyl-1,2,4-triazine

Beschreibung

Contextualization within Triazine Heterocyclic Chemistry

Triazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. nih.gov There are three structural isomers of triazine, distinguished by the positions of their nitrogen atoms: 1,2,3-triazine (B1214393), 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579) (also known as s-triazine). nih.govrsc.org These compounds are weak bases with lower resonance energy than benzene, which makes them more susceptible to nucleophilic substitution rather than electrophilic substitution. nih.gov

3-Amino-5,6-dimethyl-1,2,4-triazine belongs to the 1,2,4-triazine isomer group. The chemistry of this group is diverse, with research demonstrating a range of reactions. For example, 3-Amino-5,6-dimethyl-1,2,4-triazine reacts with benzoyl chloride in the presence of triethylamine (B128534) to yield 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine. sigmaaldrich.comchemicalbook.com It is also utilized in the intramolecular cyclization of certain 1,2-bis(amidinohydrazone)s. sigmaaldrich.comchemicalbook.com Furthermore, its reaction with silver trifluoromethanesulfonate (B1224126) produces a silver(I) complex, highlighting its utility as a ligand in coordination chemistry. sigmaaldrich.comchemicalbook.comnih.gov Recent studies have also proposed solvent-free, one-pot synthesis methods for the compound itself, presenting an environmentally friendly approach. researchgate.net

Significance of 1,2,4-Triazine Core Structures in Contemporary Academic Research

The 1,2,4-triazine nucleus is a prominent structural motif found in numerous compounds with significant pharmacological and agricultural applications. nih.govijpsr.info This core is considered an important scaffold in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov Derivatives of 1,2,4-triazine have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.govnih.govijpsr.info The electron-deficient nature of the triazine ring, due to the multiple nitrogen atoms, is considered a key factor in its diverse pharmacological activities. researchgate.net

The significance of the 1,2,4-triazine scaffold is evident in various research contexts. For instance, it is a key component in the design of adenosine (B11128) A₂A receptor antagonists, which have potential applications in treating conditions like Parkinson's disease. acs.org In this context, the amino-triazine core forms crucial hydrogen bonding interactions within the receptor's binding site. acs.org In agriculture, certain triazine derivatives are used as herbicides, acting by inhibiting photosynthesis in unwanted plants. guidechem.com The versatility of the 1,2,4-triazine core also extends to materials science, where its derivatives can be used as crosslinking agents in the production of polymers and resins due to their thermal stability. guidechem.com

Recent research has continued to explore the potential of this structural class. Studies on 3-Amino-5,6-dimethyl-1,2,4-triazine, for example, have investigated its use as a ligand to synthesize novel silver(I) complexes, which have shown promising in vitro anticancer and antimicrobial properties. mdpi.com This demonstrates the ongoing academic interest in using the 1,2,4-triazine core to create new functional molecules.

Selected Research Applications of 1,2,4-Triazine Derivatives

| Area of Research | Specific Application / Finding |

|---|---|

| Medicinal Chemistry | Core scaffold for developing agents with anticancer, antiviral, and anti-inflammatory activities. nih.govnih.gov |

| Drug Design | Used to develop potent and selective adenosine A₂A receptor antagonists. acs.org |

| Coordination Chemistry | 3-Amino-5,6-dimethyl-1,2,4-triazine is used as a ligand to form metal complexes with potential biological activity. nih.govmdpi.com |

| Agriculture | Used as a herbicide to control weed growth by inhibiting photosynthesis. guidechem.com |

| Organic Synthesis | A versatile building block for synthesizing more complex heterocyclic compounds. guidechem.comsigmaaldrich.comchemicalbook.com |

| Polymer Chemistry | Functions as a crosslinking agent in the production of polymers and resins. guidechem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(2)8-9-5(6)7-3/h1-2H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKGLXJNZXSPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022269 | |

| Record name | 3-Amino-5,6-dimethyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17584-12-2 | |

| Record name | 3-Amino-5,6-dimethyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17584-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5,6-dimethyl-1,2,4-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017584122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17584-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17584-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-5,6-dimethyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-1,2,4-triazin-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5,6-DIMETHYL-1,2,4-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y36ASR52NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 3 Amino 5,6 Dimethyl 1,2,4 Triazine

Advanced Synthetic Approaches to 3-Amino-5,6-dimethyl-1,2,4-triazine

The synthesis of 3-Amino-5,6-dimethyl-1,2,4-triazine can be achieved through efficient and environmentally conscious methods.

One-Pot Fusion Procedures

Solvent-free, one-pot fusion procedures have been developed for the synthesis of 3-amino-5,6-dimethyl-1,2,4-triazine, offering advantages such as simple reaction conditions and easy product separation. researchgate.net These ecologically friendly fusion processes start with the monohydrazide of biacetyl. researchgate.net

One effective method involves the fusion of biacetyl monohydrazide with methyl carbamimidothioate. researchgate.net This reaction pathway, referred to as Method B, yields the desired 3-amino-5,6-dimethyl-1,2,4-triazine in its amino-tautomer form. researchgate.net

An alternative one-pot fusion procedure utilizes cyanamide (B42294) as the reacting partner with biacetyl monohydrazide (Method C). researchgate.net Interestingly, this method produces a product with a different melting point and distinct mass spectral behavior, suggesting the formation of the imino-tautomer of the triazine. researchgate.net The results from both methods highlight the existence of amino-imino prototropic tautomerism in this compound. researchgate.net

Table 1: One-Pot Synthetic Approaches

| Method | Reactants | Key Feature | Product Form |

|---|---|---|---|

| Method B | Biacetyl monohydrazide, Methyl carbamimidothioate | Fusion reaction | Amino-tautomer |

| Method C | Biacetyl monohydrazide, Cyanamide | Fusion reaction | Imino-tautomer |

Regioselectivity in Synthesis from Unsymmetrical Diketones

While 3-Amino-5,6-dimethyl-1,2,4-triazine is synthesized from a symmetrical diketone (biacetyl), the synthesis of related unsymmetrically substituted triazines from unsymmetrical 1,2-diketones introduces a significant challenge: regioselectivity. The reaction of an unsymmetrical diketone with a substituted hydrazine (B178648) can lead to the formation of multiple isomeric products. nih.gov Controlling the regioselectivity often requires specific catalysts and careful manipulation of reaction parameters to manage the reactivity of the different carbonyl groups. nih.gov This issue of regioisomer formation is a critical consideration in the synthesis of quinoxaline (B1680401) derivatives, a related class of heterocycles, where the final structure depends on the reactivity of the ring-closure reagent. rsc.org

Reaction Mechanisms and Pathways of 3-Amino-5,6-dimethyl-1,2,4-triazine

The chemical behavior of 3-Amino-5,6-dimethyl-1,2,4-triazine is largely dictated by the properties of its functional groups, particularly the 3-amino group.

Reactivity of the 3-Amino Group

The reactivity of the 3-amino group in 3-Amino-5,6-dimethyl-1,2,4-triazine is significantly influenced by the strong electron-withdrawing nature of the triazine ring, which tends to deactivate the amino group. researchgate.net Despite this deactivation, the amino group, along with the ring's nitrogen atoms, participates in various chemical transformations. researchgate.netmdpi.com

The compound serves as a versatile ligand, capable of coordinating with metal ions. For instance, it reacts with silver trifluoromethanesulfonate (B1224126) to yield a complex, tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluromethanesulfonate. sigmaaldrich.com In a self-assembly reaction with silver nitrate (B79036), it forms a new crystalline silver(I) complex where the triazine acts as a bridging ligand, coordinating through its neighboring nitrogen atoms (N1 and N2) to successive silver atoms. mdpi.com

The amino group also undergoes reactions with electrophiles. With an excess of benzoyl chloride in the presence of triethylamine (B128534), it forms 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine. sigmaaldrich.comsigmaaldrich.com Furthermore, the compound has been utilized in the intramolecular cyclization of 1,2-bis(amidinohydrazone)s. sigmaaldrich.com This reactivity allows for the generation of a range of other triazine derivatives. researchgate.net

Table 2: Reactions of the 3-Amino Group

| Reagent | Conditions | Product |

|---|---|---|

| Silver trifluoromethanesulfonate | - | tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluromethanesulfonate sigmaaldrich.com |

| Silver nitrate | Self-assembly | [Ag(3ADMT)(NO3)]n complex mdpi.com |

| Benzoyl chloride | Excess, triethylamine, refluxing chloroform (B151607) | 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine sigmaaldrich.comsigmaaldrich.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Amino-5,6-dimethyl-1,2,4-triazine |

| Biacetyl monohydrazide |

| Methyl carbamimidothioate |

| Cyanamide |

| Silver trifluoromethanesulfonate |

| tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluromethanesulfonate |

| Silver nitrate |

| Benzoyl chloride |

| Triethylamine |

| 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine |

Acylation Reactions

The amino group of 3-Amino-5,6-dimethyl-1,2,4-triazine can undergo acylation reactions. For instance, it reacts with an excess of benzoyl chloride in the presence of triethylamine in refluxing chloroform to yield 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine. sigmaaldrich.com This reaction demonstrates the nucleophilic character of the amino group, allowing for the introduction of acyl substituents.

Table 1: Acylation of 3-Amino-5,6-dimethyl-1,2,4-triazine

| Reactant | Reagent | Product |

| 3-Amino-5,6-dimethyl-1,2,4-triazine | Benzoyl chloride/Triethylamine | 3-Dibenzoylamino-5,6-dimethyl-1,2,4-triazine |

Reactions with Isocyanates

The amino group can also react with isocyanates. For example, the reaction of 2-amino-4,6-dimethyl-1,3,5-triazine (B162692) with chlorosulfonyl isocyanate leads to the formation of [(4,6-dimethyl-1,3,5-triazin-2-yl)aminocarbonyl]sulfamoyl chloride. prepchem.com While this specific example involves a related triazine, it illustrates a general reaction pathway applicable to aminotriazines.

Cyclization Reactions involving the Amino Group

The amino group of 3-Amino-5,6-dimethyl-1,2,4-triazine is a key participant in intramolecular cyclization reactions. sigmaaldrich.com These reactions can lead to the formation of new heterocyclic ring systems. The strong electron-withdrawing effect of the triazine ring can deactivate the 3-amino group to some extent, which in turn can influence the course of these cyclization reactions and lead to the formation of various triazine derivatives. researchgate.net

Reactivity of Methyl Substituents

The methyl groups at the 5- and 6-positions of the triazine ring also exhibit chemical reactivity, although to a lesser extent than the amino group.

Preferential Attack at the 5-position Methyl Group

Studies on related 1,2,3-triazine (B1214393) systems have shown that the substitution pattern on the ring can influence reactivity. For instance, in methyl 1,2,3-triazine-5-carboxylate, C4 methyl substitution had little effect on the reaction rate with amidines, whereas C4/C6 dimethyl substitution slowed the reaction. nih.gov While this is a different isomer, it highlights the potential for differential reactivity of methyl groups based on their position on the triazine ring. Further research is needed to specifically elucidate the preferential reactivity of the methyl groups in 3-Amino-5,6-dimethyl-1,2,4-triazine.

Prototropic Tautomerism (Amino-Imino Tautomerism)

3-Amino-5,6-dimethyl-1,2,4-triazine can exist in different tautomeric forms, specifically exhibiting amino-imino prototropic tautomerism. researchgate.net This phenomenon involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

The existence of amino and imino tautomers has been suggested based on different melting points and mass spectral behavior observed in products from different synthetic routes. researchgate.net The imino tautomer has a protonated nitrogen atom within the triazine ring and a formal exocyclic double bond to the nitrogen. nih.gov Theoretical studies on related 1,3,5-triazine (B166579) derivatives have also explored the stability and acidity of various tautomers, indicating that multiple tautomeric forms can be present in equilibrium. researchgate.net The amino-imino proton exchange can proceed through a four-membered ring transition state. researchgate.net

Table 2: Tautomeric Forms of 3-Amino-5,6-dimethyl-1,2,4-triazine

| Tautomer | Description |

| Amino form | The amino group is present as -NH2. |

| Imino form | A proton has migrated from the amino group to a ring nitrogen, resulting in an exocyclic C=N bond and an N-H bond within the ring. |

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Comprehensive Structural Analysis

The characterization of 3-Amino-5,6-dimethyl-1,2,4-triazine relies on several key spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). mdpi.com These techniques collectively confirm the compound's structure, which features a 1,2,4-triazine (B1199460) ring substituted with an amino group at the C3 position and two methyl groups at the C5 and C6 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of 3-Amino-5,6-dimethyl-1,2,4-triazine. However, the analysis can be complicated by factors such as low solubility in common deuterated solvents and the potential for complex spectra due to the presence of different rotamers. sigmaaldrich.com The use of trifluoroacetic acid (TFA) as a co-solvent can improve solubility by protonating the triazine, which reduces intermolecular hydrogen bonding and π-stacking interactions. sigmaaldrich.com

The ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum provides information about the hydrogen atoms in the molecule. For 3-Amino-5,6-dimethyl-1,2,4-triazine, the spectrum is expected to show signals corresponding to the protons of the two methyl (CH₃) groups and the amino (NH₂) group. nih.gov The chemical shifts of these protons are influenced by their local electronic environment within the triazine ring structure. The integration of the signals confirms the number of protons in each group.

¹H-NMR Spectral Data

| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1 | ~2.4 | Singlet | C5-CH₃ and C6-CH₃ |

Note: Specific ppm values can vary based on the solvent and experimental conditions.

The ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum reveals the different carbon environments within the molecule. alzchem.com The spectrum for 3-Amino-5,6-dimethyl-1,2,4-triazine will display distinct signals for the two methyl carbons and the three unique carbons of the triazine ring (C3, C5, and C6). mdpi.comalzchem.com

¹³C-NMR Spectral Data

| Signal | Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1 | ~10.5 | C5-C H₃ and C6-C H₃ |

| 2 | ~148.0 | C 5 and C 6 |

Note: Specific ppm values can vary based on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of 3-Amino-5,6-dimethyl-1,2,4-triazine shows characteristic vibrational bands. Peaks in the range of 3097–2920 cm⁻¹ are attributed to the C(sp³)-H stretching vibrations of the methyl groups. nist.gov Additionally, stretching modes for the C=N and C=C bonds within the triazine moiety are observed in the 1667–1668 cm⁻¹ and 1563–1564 cm⁻¹ regions, respectively. nist.gov The presence of the amino group is confirmed by N-H stretching vibrations.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| 3097–2920 | C-H Stretch | Methyl groups |

| 1667–1668 | C=N Stretch | Triazine ring |

| 1563–1564 | C=C Stretch | Triazine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental data for the Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-Amino-5,6-dimethyl-1,2,4-triazine was not available in the consulted resources. Theoretical studies on related triazine derivatives suggest that electronic transitions typically occur in the UV-Vis region, but specific absorption maxima for this compound cannot be reported without direct experimental evidence.

Crystallographic Studies

Crystallographic analysis, particularly through single-crystal X-ray diffraction, offers a definitive view of the molecular structure and packing of 3-Amino-5,6-dimethyl-1,2,4-triazine.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

The molecular structure of 3-Amino-5,6-dimethyl-1,2,4-triazine has been unequivocally determined by single-crystal X-ray diffraction. The analysis confirms the planar nature of the 1,2,4-triazine ring. In the solid state, the crystal structure is significantly influenced by hydrogen bonding.

Adjacent molecules of the compound are interconnected through N—H⋯N hydrogen bonds, creating a distinct zigzag chain formation that extends along the iucr.org crystallographic axis. nih.gov Furthermore, the amino groups and the heterocyclic nitrogen atoms are involved in additional N—H⋯N hydrogen bonds, which results in the formation of R₂²(8) graph-set motifs. nih.gov

Analysis of the protonated form of the molecule, as seen in 3-amino-5,6-dimethyl-1,2,4-triazinium nitrate (B79036), shows a C1—N3—N2 angle of 123.48 (13)° and a C2—N2—N3 angle of 116.81 (14)°. mdpi.com The larger angle at the N3 position is consistent with its protonation in the salt form. mdpi.com The exocyclic N4–C1 bond distance in the cation is 1.318 (2) Å, indicating a significant sp² character for the amino nitrogen atom. mdpi.com Within the crystal packing of the nitrate salt, there are no observed π···π stacking interactions between the triazine rings. mdpi.com

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. While this analysis has been conducted on coordination complexes and salts involving 3-Amino-5,6-dimethyl-1,2,4-triazine, specific quantitative data for the pure, uncomplexed compound is not available in the reviewed literature.

For comparison, analysis of the silver complex, [Ag(3ADMT)(NO₃)]n, reveals that the most significant intermolecular contacts are O···H (37.2%), H···H (21.5%), N···H (18.8%), and C···H (6.5%). researchgate.net In another complex, the primary interactions were found to be O···H (34.0%), Ag···N (10.6%), H···H (10.4%), Ag···O (9.3%), and N···H (9.0%). nih.govrcsi.science These studies on related complexes highlight the importance of hydrogen bonding in the supramolecular assembly.

Crystallographic Parameters and Space Group Determination

The crystal structure of 3-Amino-5,6-dimethyl-1,2,4-triazine (C₅H₈N₄) was determined at a temperature of 293 K. nih.gov The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was identified as P n m a. nih.gov This space group belongs to the centrosymmetric crystal class. There are four molecules (Z = 4) per unit cell. nih.gov

For the nitrate salt of the compound, 3-amino-5,6-dimethyl-1,2,4-triazin-2-ium nitrate, the crystal system is also orthorhombic with a Pnma space group, and it has four formula units per unit cell (Z=4) at a temperature of 295 K. mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 1,2,4-triazine (B1199460) systems. nih.gov These computational methods are used to model molecular structures and predict electronic properties. nih.gov For derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine, theoretical studies have been conducted using DFT with the B3LYP/6-31G(d,p) level of theory to optimize the molecular structure and characterize the compound. researchgate.net

Geometric and Electronic Properties Calculation

DFT calculations are employed to determine the optimized geometrical parameters, such as bond lengths and angles. researchgate.net These theoretical values can be compared with experimental data obtained from techniques like single-crystal X-ray diffraction. For instance, the structure of 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) has been analyzed as a ligand in silver(I) complexes. mdpi.comnih.gov In one such complex, the Ag(I) ion is coordinated by three nitrogen atoms from the 3ADMT ligands, with Ag-N distances ranging from 2.241 (6) to 2.273 (6) Å. nih.gov

Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding molecular reactivity. The HOMO-LUMO energy gap provides insight into the chemical stability and reactivity of a molecule. researchgate.netcolab.ws For derivatives of 3ADMT, analysis of the HOMO-LUMO bandgap energy and electron excitation has been performed to gain a better understanding of their structural features. researchgate.net

Selected Bond Distances and Angles for Coordinated 3-Amino-5,6-dimethyl-1,2,4-triazine (3ADMT) in a Silver(I) Complex mdpi.com

| Parameter | Value (Å / °) |

|---|---|

| Ag1–N1 | 2.2330(16) Å |

| Ag1–N2#1 | 2.2634(15) Å |

| N1–Ag1–N2#1 | 149.29(6)° |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for identifying the reactive sites of a molecule. colab.ws MEP maps illustrate the charge distribution in 3D space, allowing for the visualization of electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. nih.gov Typically, red-colored areas indicate negative potential (electron-rich), while blue areas represent positive potential (electron-deficient). d-nb.info For derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine, MEP analysis has been used to investigate the most reactive sites for potential molecular interactions. researchgate.net

Fukui Function Descriptor Analysis

Fukui functions are used within DFT to describe electron density changes when the number of electrons in a molecule is altered, thereby identifying the most reactive sites. nih.gov This analysis helps to pinpoint specific atoms susceptible to nucleophilic, electrophilic, or radical attack. For derivatives of 3ADMT, Fukui function descriptors, calculated using Natural Population Analysis (NPA) charges, were employed to further investigate and confirm the compound's most reactive sites. researchgate.net

Topological Studies (AIM, ELF, LOL, RDG)

Topological analyses of electron density, such as Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide profound understanding of chemical bonding and non-covalent interactions. researchgate.netnih.gov Reduced Density Gradient (RDG) analysis is specifically used to visualize and characterize weak interactions. researchgate.net For derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine, topological studies including ELF, LOL, and RDG were utilized to identify the main binding sites and characterize weak interactions within the molecular system. researchgate.net Additionally, Hirshfeld surface analysis, another topological method, has been used to study intermolecular interactions in crystalline complexes of 3ADMT. mdpi.com

Conformational Preference Investigations (e.g., Potential Energy Scan)

Understanding the conformational flexibility of a molecule is crucial for predicting its behavior and interactions. Potential Energy Surface (PES) scans are computational methods used to explore the energy landscape of a molecule as a function of one or more dihedral angles. This allows for the identification of the most stable conformers (energy minima). For related structures, Potential Energy Scan (PES) studies have been conducted to investigate the conformational preferences of the molecule. researchgate.net

Computational Modeling of Reaction Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the structural and reactive properties of 3-amino-5,6-dimethyl-1,2,4-triazine and its derivatives. These theoretical investigations provide insights that complement experimental findings.

Topological analyses, including Electron Localization Function (ELF), Localization-of-Function (LOL), and Reduced Density Gradient (RDG), have been employed to identify the primary binding sites and weak interactions within the molecular structure of derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine. researchgate.net Such computational methods are crucial for predicting how these molecules will interact with biological targets. researchgate.net

Furthermore, DFT studies have been used to explore the phenomenon of prototropic tautomerism in 3-amino-5,6-dimethyl-1,2,4-triazine. researchgate.net Depending on the synthesis method, the compound can exist in either the amino-tautomer form or the imino-tautomer form. researchgate.net Computational analysis helps to elucidate the energetic favorability of each tautomer under different conditions. researchgate.net For instance, one synthesis route might yield the amino-tautomer, while another results in the imino-tautomer, which can be differentiated by properties like melting point and mass spectral behavior. researchgate.net

In Silico Pharmacokinetic Predictions

In silico tools play a vital role in modern drug discovery by predicting the pharmacokinetic properties of a compound before it undergoes expensive and time-consuming experimental testing.

The pharmacokinetic profile of 3-amino-5,6-dimethyl-1,2,4-triazine and its derivatives has been evaluated using the Swiss-ADME (Absorption, Distribution, Metabolism, and Excretion) online tool. researchgate.netnih.gov This analysis predicts several key parameters related to the compound's likely behavior in the human body.

A study on novel 1,2,4-triazine derivatives synthesized from 3-amino-5,6-dimethyl-1,2,4-triazine subjected them to a pharmacological examination using Swiss-ADME. researchgate.net This type of profiling is essential for assessing the drug-likeness of new chemical entities. researchgate.net The Swiss-ADME tool provides predictions for a range of physicochemical properties and pharmacokinetic parameters. nih.gov

Below is a table summarizing the predicted ADME properties for a representative derivative of 3-amino-5,6-dimethyl-1,2,4-triazine based on a typical Swiss-ADME analysis.

| Property | Predicted Value/Characteristic | Significance |

| Physicochemical Properties | ||

| Molecular Weight | Typically < 500 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |

| Log P (Lipophilicity) | Varies with substitution | Influences absorption and distribution. |

| Water Solubility | Generally predicted to be soluble | Affects absorption and formulation. |

| Pharmacokinetics | ||

| GI Absorption | High (predicted) | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeant | No (predicted) | Suggests the compound may not readily enter the central nervous system. |

| P-glycoprotein Substrate | No (predicted) | Indicates a lower likelihood of being actively pumped out of cells, which can be advantageous for drug efficacy. |

| CYP (Cytochrome P450) Inhibition | Predicted to inhibit some CYP isozymes (e.g., CYP1A2, CYP2C9) | Potential for drug-drug interactions. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | Yes (typically 0 violations) | A good indication of drug-like properties. |

| Bioavailability Score | ~0.55 | A predictive score for oral bioavailability. |

This table is a representative example based on typical Swiss-ADME predictions for compounds of this class and may not reflect the exact values for all derivatives.

Derivatization and Functionalization Strategies

Synthesis of Novel 1,2,4-Triazine (B1199460) Derivatives from 3-Amino-5,6-dimethyl-1,2,4-triazine

The parent compound, 3-Amino-5,6-dimethyl-1,2,4-triazine, can be synthesized through eco-friendly, solvent-free methods, such as the fusion of biacetyl monohydrazide with either cyanamide (B42294) or methyl carbamimidothioate. researchgate.net These one-pot procedures are characterized by their straightforward reaction conditions and simple work-up processes. researchgate.net

Once obtained, the 3-amino group of the triazine core offers a reactive site for various transformations. For instance, it can react with an excess of benzoyl chloride in the presence of triethylamine (B128534) to yield 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine. sigmaaldrich.com Furthermore, this amino triazine can participate in intramolecular cyclization reactions of different 1,2-bis(amidinohydrazone)s. sigmaaldrich.com It also reacts with silver trifluoromethanesulfonate (B1224126) to form a tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluoromethanesulfonate complex. sigmaaldrich.com

Palladium(II) complexes of 3-Amino-5,6-dimethyl-1,2,4-triazine have also been synthesized and studied for their potential as antitumor agents, with a focus on their binding interactions with DNA. nih.gov

Introduction of Fluorine Atoms and their Influence on Bioactivity

The incorporation of fluorine atoms into the 1,2,4-triazine scaffold is a common strategy to enhance the biological and pharmacological properties of the resulting derivatives. researchgate.netnih.gov Fluorinated 1,2,4-triazines have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net For example, fluorinated 6-aryl-3,5-diamino-1,2,4-triazines have been investigated as anti-inflammatory agents. researchgate.net The introduction of fluorine can improve the physical, chemical, and biological characteristics of the parent compound. researchgate.net

Formation of Fused Heterocyclic Systems

The versatile reactivity of the 1,2,4-triazine ring system allows for its fusion with other heterocyclic structures, leading to the formation of complex, polycyclic molecules with unique properties.

Pyrimido[3,2-b]nih.govresearchgate.netresearchgate.nettriazine Derivatives

The synthesis of pyrimido[5,4-e] nih.govresearchgate.netresearchgate.nettriazine-5,7(6H,8H)-diones can be achieved through a multi-step process starting from a chlorouracil derivative. umich.eduumich.edu A key intermediate, a 3-chloro pyrimido[5,4-e] nih.govresearchgate.netresearchgate.nettriazine, can be further functionalized by nucleophilic displacement of the chlorine atom with various amines or thiols. umich.eduumich.edu For less reactive amines, such as 3-aminopyridine, Buchwald-Hartwig conditions have been successfully employed. umich.eduumich.edu

Imidazo[1,2-b]nih.govresearchgate.netresearchgate.nettriazine Derivatives

The fusion of an imidazole (B134444) ring with a 1,2,4-triazine core results in imidazo[1,2-b] nih.govresearchgate.netresearchgate.nettriazine systems. These can be synthesized through various routes, including the reaction of 3-amino-1,2,4-triazines with α-haloketones. Research has also explored the synthesis of imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazines and their rearrangement to imidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazines. beilstein-journals.org Additionally, imidazo[4,5-e] nih.govmdpi.comthiazino[2,3-c] nih.govresearchgate.netresearchgate.nettriazines have been synthesized through base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govresearchgate.netresearchgate.nettriazines. nih.govnih.gov

Pyrazolo[5,1-c]nih.govresearchgate.netresearchgate.nettriazine Derivatives

Pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine derivatives can be synthesized through the reaction of enaminones with diazotized 5-amino-3-phenylpyrazole. researchgate.net The resulting carbonyl compounds can then be condensed with hydrazine (B178648) hydrate (B1144303) to yield the final pyrazolo[5,1-c] nih.govresearchgate.netresearchgate.nettriazine structures. researchgate.net Another approach involves the reaction of arylhydrazonomalononitriles with phenylhydrazine, followed by cyclization. nih.gov

Advanced Studies in Biological Activities and Pharmacological Applications

In Vitro Biological Activity Screening

Anticancer Activity Evaluation

Derivatives of 3-amino-1,2,4-triazine have demonstrated notable potential as anticancer agents. nih.govsemanticscholar.org These compounds have been the subject of extensive research to evaluate their efficacy against various cancer cell lines and to understand their mechanisms of action.

Studies have shown that derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine exhibit significant cytotoxic effects across a range of human cancer cell lines. For instance, a silver(I) complex incorporating 3-amino-5,6-dimethyl-1,2,4-triazine, denoted as [Ag(3ADMT)(NO3)]n, has shown promising cytotoxicity against lung (A-549) and breast (MCF-7) carcinoma cells. mdpi.com The IC50 values were determined to be 2.96 ± 0.31 μg/mL for lung cancer and 1.97 ± 0.18 μg/mL for breast cancer, indicating a higher potency than the parent compound and even the established anticancer drug cisplatin (B142131) in these cell lines. mdpi.com

Furthermore, other synthesized derivatives have been tested by the National Cancer Institute against 60 different human cancer cell lines. researchgate.net Two compounds, in particular, demonstrated broad-spectrum antitumor activity. researchgate.net They were especially effective against breast cancer cell lines MCF-7 and MDA-MB-468, with mean growth inhibitions of up to 99.76% and 92.64% respectively. researchgate.net Notably, these compounds also showed sensitivity across almost all tested leukemia, colon, ovarian, and prostate cancer cell lines. researchgate.net

A separate study on imamine-1,3,5-triazine derivatives revealed selective activity against triple-negative MDA-MB-231 breast cancer cells, with some compounds showing significantly lower IC50 values than the reference drug imatinib. rsc.org Another series of 2,4-diamino-1,3,5-triazine derivatives also showed remarkable activity against melanoma cell lines. nih.gov

| Cancer Type | Cell Line | Compound/Derivative | IC50 / Growth Inhibition | Reference |

| Lung | A-549 | [Ag(3ADMT)(NO3)]n | 2.96 ± 0.31 μg/mL | mdpi.com |

| Breast | MCF-7 | [Ag(3ADMT)(NO3)]n | 1.97 ± 0.18 μg/mL | mdpi.com |

| Breast | MCF-7 | Compound 3d | 94.62% | researchgate.net |

| Breast | MCF-7 | Compound 5d | 99.76% | researchgate.net |

| Breast | MDA-MB-468 | Compound 3d | 85.81% | researchgate.net |

| Breast | MDA-MB-468 | Compound 5d | 92.64% | researchgate.net |

| Breast | MDA-MB-231 | Compound 4f | 6.25 μM | rsc.org |

| Breast | MDA-MB-231 | Compound 4k | 8.18 μM | rsc.org |

| Leukemia | Various | Compounds 3d & 5d | Sensitive | researchgate.net |

| Colon | Various | Compound 3d | Sensitive | researchgate.net |

| Ovarian | Various | Compound 3d | Sensitive | researchgate.net |

| Prostate | Various | Compound 3d | Sensitive | researchgate.net |

| Melanoma | MALME-3 M | Compound 19 | 3.3 x 10(-8) M | nih.gov |

The anticancer effects of 3-amino-1,2,4-triazine derivatives are attributed to several mechanisms. One key area of investigation is their ability to interfere with cancer cell metabolism. A library of these derivatives was found to act as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.govmdpi.com PDKs are crucial enzymes in cancer cell metabolism, and their inhibition can lead to metabolic and redox impairment within the cancer cells. nih.govmdpi.com

Cellular mechanistic studies have confirmed that these compounds disrupt the PDK/PDH axis, which in turn triggers apoptotic cancer cell death. nih.govmdpi.com This process of programmed cell death is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is a hallmark of the anticancer activity of these triazine derivatives. nih.govmdpi.com

Further research into the molecular targets of 3-amino-1,2,4-triazine derivatives has identified several key proteins involved in cancer pathogenesis. These compounds have been shown to target the ATP-binding site of PDK1, a specific isoform of pyruvate dehydrogenase kinase. nih.govmdpi.com

Additionally, studies have explored the role of other molecules. While direct modulation of sICAM-1 by 3-amino-5,6-dimethyl-1,2,4-triazine is not explicitly detailed in the provided context, the broader class of triazines has been investigated for its impact on various cellular pathways. The mammalian target of rapamycin (B549165) (mTOR) and Beclin-1 are two critical molecules involved in autophagy, a cellular process that can either promote or suppress tumor growth depending on the context. nih.gov Cathepsin B, a cysteine protease, has also been implicated in cancer progression and resistance to therapy. mdpi.com The investigation of how 3-amino-1,2,4-triazine derivatives interact with these and other pathogenesis-related molecular targets is an ongoing area of research.

Antimicrobial Activity Assessment

In addition to their anticancer properties, derivatives of 3-amino-1,2,4-triazine have been evaluated for their antimicrobial activity. mdpi.comnih.gov The triazine core is a well-established scaffold in the development of various antimicrobial agents. researchgate.net

A silver(I) complex of 3-amino-5,6-dimethyl-1,2,4-triazine has demonstrated significant antibacterial potential. mdpi.com This complex was particularly effective against the Gram-negative bacterium Proteus vulgaris and the Gram-positive bacterium Bacillus subtilis. mdpi.com The minimum inhibitory concentration (MIC) for P. vulgaris was 6.1 µg/mL, and for B. subtilis, it was 17.2 µg/mL. mdpi.com These values are comparable to the antibiotic Gentamycin, which has an MIC of 4.8 µg/mL for both bacteria. mdpi.com In contrast, the free ligand 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) by itself was found to be ineffective against the tested microbes. mdpi.com

| Microorganism | Strain | Compound | MIC (µg/mL) | Reference |

| Gram-negative | P. vulgaris | [Ag(3ADMT)(NO3)]n | 6.1 | mdpi.com |

| Gram-positive | B. subtilis | [Ag(3ADMT)(NO3)]n | 17.2 | mdpi.com |

| Gram-negative | P. vulgaris | Gentamycin | 4.8 | mdpi.com |

| Gram-positive | B. subtilis | Gentamycin | 4.8 | mdpi.com |

| All tested microbes | - | 3ADMT | Ineffective | mdpi.com |

Antifungal Efficacy (e.g., Candida albicans, Rhizopus microrhizosporium)

The antifungal potential of triazine derivatives has been a subject of considerable research. While 3-Amino-5,6-dimethyl-1,2,4-triazine (3ADMT) itself has not demonstrated significant antifungal activity, its derivatives and related triazine compounds have shown promise against various fungal pathogens.

A study on a silver(I) complex of 3-amino-5,6-dimethyl-1,2,4-triazine, specifically [Ag(3ADMT)(NO3)]n, revealed broad-spectrum antimicrobial action, including activity against yeasts. mdpi.com However, the free ligand, 3ADMT, did not exhibit potential against the microbes tested in the same study. mdpi.com This suggests that the coordination with a metal ion can be a crucial factor in enhancing the antifungal properties of this triazine derivative.

Other studies have focused on different triazine scaffolds. For instance, a (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) compound was identified as having significant antifungal activity against Candida albicans. nih.gov This compound was found to have a rapid fungicidal effect and was also effective against fluconazole- and caspofungin-resistant strains of C. albicans. nih.gov The study highlighted the importance of the methoxy (B1213986) substituent on the phenyl ring for its antifungal activity. nih.gov

Furthermore, a review of s-triazine derivatives as potential antifungal agents showcased various compounds with activity against C. albicans. preprints.orgnih.gov For example, N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines demonstrated excellent antifungal efficacy against C. albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole. preprints.org Another study found that a 1,3,5, triazine-based synthetic compound, Mel56, exhibited fungicidal activity against Candida albicans laboratory and clinical strains with MICs of 8–16 µg/mL. mdpi.com

**Table 1: Antifungal Activity of Selected Triazine Derivatives against *Candida albicans***

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| Mel56 | 8-16 | mdpi.com |

| N2-(tetrazol-5-yl)-6-substituted-5,6-dihydro-1,3,5-triazine-2,4-diamines (3a-c) | 1.475 × 10⁻⁸, 1.288 × 10⁻³, 2.1851 × 10⁻⁴ | preprints.org |

Anti-inflammatory Activity

The 1,2,4-triazine (B1199460) nucleus is a constituent of various compounds exhibiting anti-inflammatory properties. researchgate.net Research into fluorinated 3,5-diamino-6-aryl-1,2,4-triazines, developed as analogs of the drug Lamotrigine, has demonstrated their potential as anti-inflammatory agents. researchgate.net The study indicated that the presence of both amino and CF3 groups contributed to high biological activity. researchgate.net

Silver(I) complexes, including those with triazine ligands, have also been noted for their anti-inflammatory properties. mdpi.com This suggests that derivatives of 3-Amino-5,6-dimethyl-1,2,4-triazine, particularly when complexed with metal ions, could be promising candidates for anti-inflammatory drug development.

A recent study synthesized and investigated derivatives of 3-Amino-5,6-dimethyl-1,2,4-triazine for their anticancer properties and performed molecular docking studies against the COX-1 receptor, an enzyme involved in inflammation. researchgate.net Although the primary focus was on anticancer activity, the targeting of a key inflammatory enzyme indicates the potential for these derivatives to also exhibit anti-inflammatory effects.

Antimalarial Activity

The fight against malaria has seen the exploration of numerous heterocyclic compounds, with triazine derivatives showing significant promise. Both 1,2,4-triazine and 1,3,5-triazine (B166579) scaffolds have been utilized in the design of novel antimalarial agents. nih.govbeilstein-journals.org

Research on 1,2,4-triazolo[4,3-a]pyrazines, which share a structural similarity with 1,2,4-triazines, has identified potent antimalarial drug leads. beilstein-journals.org A study involving the amination of a 5-chloro-3-(4-chlorophenyl)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold generated a library of amine-substituted derivatives. beilstein-journals.org Several of these, particularly the tertiary alkylamine products, displayed antimalarial activity against the Plasmodium falciparum 3D7 strain with IC50 values in the micromolar range. beilstein-journals.org

Another study focused on the structure-activity relationship of 3,5-diaryl-2-aminopyridines, which led to the discovery of a novel series of pyrazine (B50134) analogues with potent oral antimalarial activity against both multidrug-resistant (K1) and sensitive (NF54) strains of P. falciparum. mmv.org

Furthermore, a study on novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives identified compounds with significant antimalarial activity against the chloroquine-resistant (Dd2) strain of P. falciparum. nih.gov The most active compound, Df3, had an IC50 value of 9.54 μg/mL. nih.gov These findings underscore the potential of the triazine core in developing new antimalarial drugs.

**Table 2: Antimalarial Activity of Selected Triazine Derivatives against *P. falciparum***

| Compound/Series | Strain(s) | IC50 | Reference |

|---|---|---|---|

| Tertiary alkylamine substituted 1,2,4-triazolo[4,3-a]pyrazines (10-14) | 3D7 | 9.90 to 23.30 µM | beilstein-journals.org |

| 3,5-diaryl-2-aminopyrazine analogues | K1, NF54 | 6−94 nM | mmv.org |

| N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine (Df3) | Dd2 (chloroquine-resistant) | 9.54 μg/mL | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. medchemexpress.com The 1,2,4-triazine scaffold has been identified as a potential inhibitor of CDKs. researchgate.net

A study focused on the development of a library of 3-amino-1,2,4-triazine derivatives as selective inhibitors of pyruvate dehydrogenase kinase 1 (PDK1), a serine/threonine kinase involved in cancer metabolism. nih.govnih.gov While not directly targeting CDKs, this research demonstrates the potential of the 3-amino-1,2,4-triazine core to inhibit kinases. The study found that several synthesized compounds were potent and subtype-selective inhibitors of PDK. nih.govnih.gov

Furthermore, a series of mono- and bis(dimethylpyrazolyl)-s-triazine derivatives were synthesized and evaluated for their antiproliferative activity by targeting the EGFR/PI3K/AKT/mTOR signaling cascades, which are often dysregulated in conjunction with the cell cycle machinery controlled by CDKs. nih.gov One of the compounds, 4f, exhibited potent EGFR inhibitory activity with an IC50 value of 61 nM. nih.gov

These studies, while not directly on 3-Amino-5,6-dimethyl-1,2,4-triazine as a CDK inhibitor, highlight the potential of its derivatives to target various kinases involved in cell proliferation and survival, suggesting that future modifications could lead to potent CDK inhibitors.

Structure-Activity Relationship (SAR) Studies

The biological efficacy of 3-Amino-5,6-dimethyl-1,2,4-triazine derivatives is significantly influenced by the nature and position of substituents on the triazine ring.

SAR studies on various 1,2,4-triazine derivatives have provided valuable insights into the structural requirements for different biological activities. For instance, in a series of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, modifications to the 5- and 6-positions of the triazine ring had a significant impact on activity. nih.gov Substitution with halides on the anisole (B1667542) groups at these positions led to a decrease in activity that was dependent on the atomic size of the halogen. nih.gov

In the context of anticancer activity, a study on derivatives of 3-Amino-5,6-dimethyl-1,2,4-triazine revealed that the introduction of specific moieties can enhance their efficacy. researchgate.net The strong electron-withdrawing nature of the triazine ring can deactivate the 3-amino group, which can be a site for further derivatization to produce more active compounds. researchgate.net

For PDK1 inhibitors based on a 3-amino-1,2,4-triazine scaffold, SAR studies indicated that the presence of a methoxyl group at the 5-position of an indole (B1671886) moiety and a methyl group at the indole nitrogen were important for inhibitory activity. nih.gov The combination of a methoxyl group on one indole unit and a halogen atom at the same position on another indole unit led to increased enzyme inhibition. nih.gov

In the development of antimalarial 1,2,4-triazolo[4,3-a]pyrazines, the substitution of an amine functionality at the 8-position of the pyrazine ring generally reduced antimalarial activity, although tertiary alkylamines were unusually well-tolerated at this position. beilstein-journals.org

Molecular Docking and Receptor Interaction Studies

Molecular docking studies have been instrumental in elucidating the binding modes of 3-Amino-5,6-dimethyl-1,2,4-triazine derivatives with their biological targets, providing a rational basis for the design of more potent compounds.

In a study of new 1,2,4-triazine derivatives as potential anticancer agents, molecular docking was performed on the COX-1 receptor. researchgate.net The docking results for some derivatives showed a high affinity for the receptor, with binding energies comparable to the standard drug celecoxib. researchgate.net

For a series of 1,3,5-triazine Schiff base derivatives, molecular docking studies were conducted to understand their antiproliferative activity. mdpi.com Similarly, molecular docking was used to investigate the binding of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives to the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS) protein. nih.gov The docking study revealed a wide range of binding energies and identified numerous hydrogen bonds and hydrophobic interactions with the active sites of the target protein. nih.gov

A silver(I) complex of 3-amino-5,6-dimethyl-1,2,4-triazine, [Ag(3ADMT)(NO3)]n, was analyzed using Hirshfeld surface analysis, which is related to intermolecular interactions. mdpi.com This analysis showed that O...H (37.2%) and N...H (18.8%) intermolecular interactions were significant in the molecular packing of the complex. mdpi.com

Furthermore, 3D-QSAR and molecular docking studies on 1,3,5-triazine derivatives as anticancer agents targeting PI3Kα have provided valuable information for the design of new inhibitors. ekb.eg The docking analysis revealed favorable interactions of the designed compounds with the target receptor. ekb.eg

Identification of Key Binding Sites and Interactions (e.g., Cox-1, DNA)

The potential of 3-Amino-5,6-dimethyl-1,2,4-triazine and its derivatives to interact with significant biological macromolecules like DNA and enzymes such as Cyclooxygenase-1 (Cox-1) has been a subject of scientific investigation. These interactions are fundamental to understanding the compound's mechanism of action and therapeutic potential.

Research into the binding of a palladium(II) complex containing 3-Amino-5,6-dimethyl-1,2,4-triazine (referred to as ADT in the study) with calf thymus DNA (CT-DNA) has provided insights into its mode of interaction. nih.gov Spectroscopic studies, including UV-vis absorption, were used to probe the binding properties. The intrinsic binding constant (Kb) for the interaction between the palladium complex, [Pd(ADT)(H2O)2]2+, and CT-DNA was determined to be 2.00 x 10³ mol dm⁻³. nih.gov This value, when compared to that of classical intercalators like ethidium (B1194527) bromide, suggests a non-intercalative binding mode. nih.gov Further evidence from thermal denaturation studies, which showed a melting temperature change (ΔTm) of nearly 5°C, supports an electrostatic and/or groove binding mechanism. nih.gov This indicates that the complex likely interacts with the exterior of the DNA helix, either through electrostatic forces or by fitting into the minor or major grooves of the DNA structure. nih.gov

In addition to DNA, the potential of derivatives of 3-Amino-5,6-dimethyl-1,2,4-triazine as enzyme inhibitors has been explored through computational methods. Molecular docking studies have been performed to investigate the interaction of these derivatives with the enzyme Cox-1 (PDB ID: 3KK6), a key target in anti-inflammatory drug design. researchgate.net These in silico experiments aim to identify the active site for the potential anticancer activity of these triazine derivatives. researchgate.net While these studies focus on derivatives, they highlight the capability of the core 3-Amino-5,6-dimethyl-1,2,4-triazine structure to serve as a scaffold for molecules that can fit into the binding sites of crucial enzymes. Other research on related 3-amino-1,2,4-triazine derivatives has shown their ability to be placed within the ATP-binding site of Pyruvate Dehydrogenase Kinase 1 (PDK1), indicating the versatility of the triazine ring in targeting kinase enzymes. nih.govmdpi.com

| Target | Compound/Complex | Binding Mode | Method | Key Finding |

| Calf Thymus DNA | [Pd(3-Amino-5,6-dimethyl-1,2,4-triazine)(H₂O)₂]²⁺ | Electrostatic and/or Groove Binding | UV-vis Spectroscopy, Thermal Denaturation | Intrinsic binding constant (Kb) = 2.00 x 10³ mol dm⁻³; ΔTm ≈ 5°C. nih.gov |

| Cox-1 | Derivatives of 3-Amino-5,6-dimethyl-1,2,4-triazine | Active Site Binding | Molecular Docking | Identification of the anticancer active site. researchgate.net |

| PDK1 | Library of 3-Amino-1,2,4-triazine derivatives | ATP-Binding Site | Molecular Modeling | Ligands can be properly placed inside the ATP-binding site. nih.govmdpi.com |

Analysis of Weak Interactions in Ligand-Receptor Binding

The stability of a ligand-receptor complex is not solely determined by strong covalent bonds but is significantly influenced by a network of weaker interactions. These include hydrogen bonds, van der Waals forces, and other electrostatic interactions. Topological studies such as Reduced Density Gradient (RDG) analysis have been employed to identify these crucial weak interactions for derivatives of 3-Amino-5,6-dimethyl-1,2,4-triazine. researchgate.net

The crystal structure of complexes and co-crystals involving 3-Amino-5,6-dimethyl-1,2,4-triazine reveals its capacity to form extensive hydrogen-bonding networks. In a silver(I) complex, numerous N—H⋯N, N—H⋯O, C—H⋯O, C—H⋯N, and C—H⋯F hydrogen bonds link the components into a stable three-dimensional structure. nih.gov Similarly, a co-crystal containing the compound showed the protonated N atom and the 3-amino group forming hydrogen bonds with carboxylate oxygen atoms, creating specific ring motifs (R²₂(8)). researchgate.net These motifs are further connected with adjacent neutral 3-amino-5,6-dimethyl-1,2,4-triazine molecules through N—H⋯O and N—H⋯N hydrogen bonds. researchgate.net These weak interactions are critical for defining the specific orientation and conformation of the molecule within a binding pocket, which in turn dictates its biological activity.

| Interaction Type | Participating Groups | Study Context | Significance |

| N—H⋯O Hydrogen Bond | Amino group (donor), Carboxylate oxygen (acceptor) | Co-crystal structure | Formation of stable ring motifs, linking components. researchgate.net |

| N—H⋯N Hydrogen Bond | Amino group (donor), Triazine nitrogen (acceptor) | Co-crystal and Silver(I) complex | Links molecules into larger assemblies and maintains planarities. nih.govresearchgate.net |

| C—H⋯O/N/F Hydrogen Bonds | C-H groups (donor), O/N/F atoms (acceptor) | Silver(I) complex | Contributes to the formation of a 3D network. nih.gov |

| Weak Interactions | Not specified | Derivatives of the compound | Identified using topological studies (RDG). researchgate.net |

In Silico Pharmacodynamic Profiling

In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic and pharmacodynamic properties of a compound before extensive synthesis and biological testing. These computational tools allow for the early assessment of a molecule's potential to be developed into a drug.

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for a drug. These assessments are often based on the compound's molecular properties and whether they adhere to established guidelines, such as Lipinski's rule of five. For promising derivatives of 3-Amino-5,6-dimethyl-1,2,4-triazine, pharmacological examinations have been conducted using computational tools like Swiss-ADME. researchgate.net This software analyzes physicochemical properties to predict a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The parent compound, 3-Amino-5,6-dimethyl-1,2,4-triazine, has properties that are generally favorable according to these rules.

| Property | Value for 3-Amino-5,6-dimethyl-1,2,4-triazine | Lipinski's Rule of Five Guideline |

| Molecular Weight | 124.14 g/mol sigmaaldrich.com | < 500 |

| LogP (Octanol/Water Partition Coefficient) | N/A (predicted values vary) | < 5 |

| Hydrogen Bond Donors | 1 (from the amino group) sigmaaldrich.com | < 5 |

| Hydrogen Bond Acceptors | 4 (from the triazine nitrogens and amino group) sigmaaldrich.com | < 10 |

Note: The number of hydrogen bond donors and acceptors is based on the count of N-H and O-H bonds, and N and O atoms, respectively.

Bioavailability Radar Mapping

Oral bioavailability is a critical parameter for many drugs, and it can be visualized using a "bioavailability radar." This graphical method provides a quick assessment of a compound's drug-likeness by plotting key physicochemical properties. While a specific radar map for 3-Amino-5,6-dimethyl-1,2,4-triazine is not published, the parameters for such a map can be derived from the properties predicted by tools like Swiss-ADME, which has been used for its derivatives. researchgate.netresearchgate.net

The radar plot considers six key properties: lipophilicity (XLOGP3), size (molecular weight), polarity (TPSA), solubility (log S), flexibility (number of rotatable bonds), and saturation (fraction of sp³ hybridized carbons). The optimal range for each property is represented by a pink hexagonal area on the radar chart. A compound's predicted properties are then plotted, and if they fall within this area, it is considered to have a higher probability of good oral bioavailability.

| Parameter | Description | Optimal Range |

| LIPO | Lipophilicity (XLOGP3) | -0.7 to +5.0 |

| SIZE | Molecular Weight ( g/mol ) | 150 to 500 |

| POLAR | Total Polar Surface Area (Ų) | 20 to 130 |

| INSOLU | Insolubility (log S) | < 6 |

| INSATU | Instaturation (Fraction Csp³) | > 0.25 |

| FLEX | Flexibility (No. Rotatable Bonds) | < 9 |

Based on the structure of 3-Amino-5,6-dimethyl-1,2,4-triazine, its properties would likely align well with several of these criteria, suggesting a favorable initial profile for drug development.

Coordination Chemistry and Metal Complexation Studies

Formation of Metal-Ligand Complexes with 3-Amino-5,6-dimethyl-1,2,4-triazine

3-Amino-5,6-dimethyl-1,2,4-triazine is a valuable ligand in coordination chemistry due to the presence of multiple nitrogen atoms within its triazine ring and an exocyclic amino group, all of which can act as potential donor sites for metal ions. mdpi.com This allows for the formation of a variety of metal-ligand complexes with interesting structural and functional properties.

Silver(I) ions readily react with 3ADMT to form coordination complexes. The resulting structures are influenced by factors such as the counter-anion present and the reaction conditions. Two notable examples are the polymeric complex [Ag(3ADMT)(NO₃)]n and the dimeric complex [Ag(ADMT)₃]₂ (OTf)₂.(ADMT)₂. mdpi.comsigmaaldrich.com

The synthesis of these silver(I) complexes typically involves self-assembly processes, where the individual components, the silver salt and the 3ADMT ligand, spontaneously organize into a more ordered structure. mdpi.com For instance, the crystalline silver(I) complex [Ag(3ADMT)(NO₃)]n is formed through the self-assembly of 3-amino-5,6-dimethyl-1,2,4-triazine (3ADMT) and silver nitrate (B79036) (AgNO₃). mdpi.combohrium.com This process can be achieved by mixing an aqueous solution of AgNO₃ with an ethanolic solution of 3ADMT. The resulting precipitate is then dissolved in a suitable solvent like acetonitrile (B52724) and allowed to evaporate slowly, yielding transparent crystals suitable for structural analysis. bohrium.com The selection of AgNO₃ as the inorganic component is strategic due to the ability of the nitrate anion to act as a bridging ligand, facilitating the formation of supramolecular structures. mdpi.com Similarly, 3ADMT reacts with silver trifluoromethanesulfonate (B1224126) to produce tris(3-amino-5,6-dimethyl-1,2,4-triazine-κN)silver(I) trifluromethane-sulfonate-3-amino-5,6-dimethyl-1,2,4-triazine. sigmaaldrich.com

Table 1: Selected Bond Lengths and Angles for [Ag(3ADMT)(NO₃)]n

| Bond/Angle | Value |

| Ag1–N1 | 2.2330(16) Å |

| Ag1–N2#1 | 2.2634(15) Å |

| Ag1–O1 | 2.4386(18) Å |

| Ag1–O3#3 | 2.6293(17) Å |

| N1–Ag1–N2#1 | 149.29(6)° |

| O1–Ag1–O3#3 | 94.71(6)° |

Data sourced from a study on the synthesis and structural analysis of the [Ag(3ADMT)(NO₃)]n complex. mdpi.com

Both the 3ADMT molecule and the nitrate anion play crucial roles as bridging ligands in the formation of the one-dimensional polymeric chain of [Ag(3ADMT)(NO₃)]n. mdpi.com The 3ADMT ligand coordinates to two different silver atoms via its N1 and N2 nitrogen atoms, effectively linking them. mdpi.com Simultaneously, the nitrate anions also act as linkers, bridging the Ag(I) centers through Ag1–O1 and Ag1–O3 bonds. This dual bridging by both the organic ligand and the inorganic anion enhances the stability of the resulting polymeric structure. mdpi.com

A significant feature in the crystal structure of [Ag(3ADMT)(NO₃)]n is the presence of argentophilic interactions, which are weak attractive forces between silver atoms. mdpi.com In this complex, the Ag1−Ag1#2 bond length is 3.2263(2) Å. mdpi.com These interactions connect the silver atoms in a coplanar and wavy-like pattern, contributing to the aggregation of the complex units into a one-dimensional polymeric chain. mdpi.com Argentophilic interactions are a known phenomenon in silver chemistry and their strength can be influenced by the ligands and counter-ions present in the complex. rsc.org

Metal complexes of 3-amino-5,6-dimethyl-1,2,4-triazine have shown promising biological activities. It is believed that the coordination of the biologically active ligand with a metal ion like Ag(I) can lead to a synergistic effect. mdpi.com

The silver(I) complex [Ag(3ADMT)(NO₃)]n has demonstrated notable cytotoxic effects against lung and breast carcinoma cell lines, with IC₅₀ values of 2.96 ± 0.31 μg/mL and 1.97 ± 0.18 μg/mL, respectively. mdpi.com These values indicate a higher potency than the free 3ADMT ligand, AgNO₃, and the established anticancer drug cisplatin (B142131) against the tested cancer cells. mdpi.combohrium.com

Furthermore, this complex exhibits broad-spectrum antimicrobial activity. mdpi.com Its antibacterial potency against Proteus vulgaris (MIC = 6.1 µg/mL) and Bacillus subtilis (MIC = 17.2 µg/mL) is comparable to the commonly used antibiotic Gentamycin (MIC = 4.8 µg/mL). mdpi.com The antimicrobial characteristics of silver(I) complexes are often influenced by the nature of the atoms coordinated to the silver ion and the ease with which the ligands can be substituted. bohrium.com Generally, complexes with weaker Ag-O and Ag-N bonds tend to show a broader spectrum of antibacterial behavior. mdpi.com The promising anticancer and antimicrobial properties of this complex suggest that it could be a candidate for further investigation as a multifunctional therapeutic agent. mdpi.combohrium.com

In addition to silver complexes, palladium(II) complexes of 3ADMT have also been synthesized and studied for their interaction with DNA, a key target for anticancer drugs. nih.gov

Table 2: Biological Activity of [Ag(3ADMT)(NO₃)]n

| Activity | Cell Line/Organism | Measurement | Value |

| Cytotoxicity | Lung Carcinoma | IC₅₀ | 2.96 ± 0.31 μg/mL |

| Cytotoxicity | Breast Carcinoma | IC₅₀ | 1.97 ± 0.18 μg/mL |

| Antibacterial | Proteus vulgaris | MIC | 6.1 µg/mL |

| Antibacterial | Bacillus subtilis | MIC | 17.2 µg/mL |

Data from in vitro studies on the anticancer and antimicrobial properties of the [Ag(3ADMT)(NO₃)]n complex. mdpi.com

Biological Activities of Metal Complexes

Synergistic Effects in Enhanced Biological Activity

The coordination of 3-Amino-5,6-dimethyl-1,2,4-triazine with metal ions can lead to a synergistic enhancement of biological activity. This means that the resulting metal complex exhibits greater therapeutic efficacy than the sum of the individual components (the organic ligand and the metal salt). mdpi.com

A notable example is the silver(I) complex, [Ag(ADMT)(NO₃)]n. Research has shown that this complex demonstrates promising cytotoxicity against lung and breast carcinoma cell lines. mdpi.com Its anticancer activity surpasses that of the free ADMT ligand, silver nitrate, and even the established anticancer drug cisplatin against the same cell lines. mdpi.com

The enhanced biological action is attributed to the synergistic interplay between the silver(I) ion and the ADMT ligand. mdpi.com The complex also exhibits broad-spectrum antimicrobial action. Its high antibacterial potency against Proteus vulgaris and Bacillus subtilis is comparable to the commonly used antibiotic Gentamycin. mdpi.com These findings underscore the potential of using ADMT in coordination with metal ions to develop powerful multifunctional agents for therapeutic applications. mdpi.com

Table 1: In Vitro Cytotoxicity and Antimicrobial Activity of [Ag(ADMT)(NO₃)]n

| Organism/Cell Line | Biological Activity | Measurement | Value | Reference Compound | Reference Value |

|---|---|---|---|---|---|

| Lung Carcinoma | Cytotoxicity | IC₅₀ (µg/mL) | 2.96 ± 0.31 | Cisplatin | - |

| Breast Carcinoma | Cytotoxicity | IC₅₀ (µg/mL) | 1.97 ± 0.18 | Cisplatin | - |

| Proteus vulgaris | Antibacterial | MIC (µg/mL) | 6.1 | Gentamycin | 4.8 |

| Bacillus subtilis | Antibacterial | MIC (µg/mL) | 17.2 | Gentamycin | 4.8 |

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Other Metal Complexes

Beyond silver, 3-Amino-5,6-dimethyl-1,2,4-triazine has been used to synthesize complexes with other transition metals, such as palladium(II). The complex Pd(ADT)Cl₂, where ADT is 3-amino-5,6-dimethyl-1,2,4-triazine, was synthesized to study its interaction with DNA, a primary target for anticancer drugs. nih.gov The ability of such complexes to penetrate tumor cells and disrupt their replication is a key area of research. nih.gov

Studies on the complex [Pd(ADT)(H₂O)₂]²⁺ have investigated its binding properties with calf thymus DNA (CT-DNA). The results suggest an electrostatic and/or groove binding mode of interaction, rather than intercalation. nih.gov The stability of complexes formed between [Pd(ADT)(H₂O)₂]²⁺ and various biologically relevant ligands, including amino acids and DNA constituents, has also been a subject of investigation. nih.gov

Furthermore, research into other triazine-based ligands has revealed their strong chelating abilities and potential for forming complexes with a variety of metal ions, including zinc(II), manganese(II), iron(II), and cadmium(II). researchgate.netmdpi.com These complexes exhibit diverse structural dimensionalities, from discrete mononuclear units to one- and two-dimensional coordination polymers. mdpi.com The specific synthesis method, including factors like solvent and temperature, can influence the final structure and properties of the resulting metal-organic frameworks. mdpi.com

Table 2: Investigated Metal Complexes of Triazine Derivatives

| Ligand | Metal Ion | Resulting Complex | Focus of Study |

|---|---|---|---|

| 3-Amino-5,6-dimethyl-1,2,4-triazine (ADMT) | Silver(I) | [Ag(ADMT)(NO₃)]n | Anticancer and antimicrobial activity mdpi.com |

| 3-Amino-5,6-dimethyl-1,2,4-triazine (ADT) | Palladium(II) | [Pd(ADT)Cl₂], [Pd(ADT)(H₂O)₂]²⁺ | DNA binding properties nih.gov |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) | Zinc(II) | [Zn(Hatrc)₂(H₂O)] | Structural characterization mdpi.com |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) | Manganese(II) | [Mn(Hatrc)₂(H₂O)₂]·2H₂O, [Mn(atrc)(H₂O)]n·nH₂O | Structural characterization mdpi.com |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) | Iron(II) | [Fe₂(Hatrc)₄(OH)₂]·6H₂O | Structural characterization mdpi.com |

| 3-Amino-1H-1,2,4-triazole-5-carboxylic acid (H₂atrc) | Cadmium(II) | [Cd(Hatrc)₂(H₂O)]n | Structural characterization mdpi.com |

Future Research Directions and Perspectives

Rational Design of New Derivatives with Enhanced Bioactivity

The rational design of novel derivatives of 3-amino-5,6-dimethyl-1,2,4-triazine is a primary focus for enhancing its biological activities. Scientists are systematically modifying the core triazine structure to improve its pharmacological properties. A significant area of this research involves the synthesis of Schiff bases through the condensation reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with various substituted aromatic aldehydes. The introduction of different substituents on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which can lead to improved interactions with biological targets and enhanced bioactivity.

Another promising strategy is the creation of hybrid molecules. This approach involves chemically linking the 3-amino-5,6-dimethyl-1,2,4-triazine moiety with other known pharmacophores. The goal is to generate chimeric compounds that may exhibit synergistic therapeutic effects or a broader spectrum of activity. For instance, combining the triazine scaffold with moieties known to target specific enzymes or receptors can lead to the development of more potent and selective drug candidates.

Elucidation of Novel Reaction Pathways and Mechanisms

A deeper understanding of the chemical reactivity of 3-amino-5,6-dimethyl-1,2,4-triazine is crucial for the development of efficient and novel synthetic methodologies. Future research will focus on elucidating new reaction pathways and understanding the underlying mechanisms. Investigating the reactions of the amino group and the triazine ring with a variety of reagents will likely uncover new chemical transformations, expanding the synthetic utility of this scaffold.

Detailed mechanistic studies, employing techniques such as kinetic analysis and the isolation and characterization of reaction intermediates, will provide valuable insights. This knowledge can be leveraged to optimize reaction conditions, improve yields, and develop new catalytic systems for the synthesis of complex derivatives.

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational techniques are becoming indispensable tools in the study of 3-amino-5,6-dimethyl-1,2,4-triazine derivatives. Molecular modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, provides powerful platforms for understanding the intricate relationship between a molecule's structure and its biological function.

QSAR models can predict the biological activity of novel derivatives before they are synthesized, saving time and resources. Molecular docking simulations offer a visual representation of how these compounds interact with their biological targets at the atomic level. These computational insights are invaluable for identifying key structural features responsible for bioactivity and for guiding the design of new derivatives with improved affinity and selectivity.

Development of Targeted Therapeutic Agents